1-Methylpyrrole-2,5-dicarboxylic acid
Description
Contextualization of Pyrrole (B145914) Derivatives in Organic and Heterocyclic Chemistry
Pyrrole is a five-membered aromatic heterocycle that serves as a fundamental structural unit in a vast array of biologically and industrially significant molecules. researchgate.netwikipedia.org Its derivatives are ubiquitous in nature, forming the core of vital compounds such as heme, chlorophyll, and vitamin B12. chemicalbook.com In the realm of organic and heterocyclic chemistry, the pyrrole scaffold is highly valued for its distinct electronic properties and reactivity. researchgate.netchemicalbook.com The nitrogen heteroatom donates its lone pair of electrons to the π-system, creating an electron-rich aromatic ring that is susceptible to electrophilic substitution. chemicalbook.comnih.gov
The versatility of the pyrrole ring has made its derivatives central to medicinal chemistry, where they function as pharmacophores in drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govrsc.org Beyond pharmaceuticals, pyrrole derivatives are integral to materials science, where they are used as building blocks for electrically conducting polymers and specialized dyes. researchgate.netrsc.org The ability to modify the pyrrole ring at various positions allows chemists to fine-tune the molecule's properties for specific applications. nih.gov
Significance of Carboxylic Acid Functionalities in Pyrrole Scaffolds
The introduction of carboxylic acid (-COOH) groups onto a pyrrole scaffold dramatically enhances its chemical utility and functionality. These acidic moieties serve as critical handles for further molecular elaboration through a variety of chemical reactions, such as esterification, amidation, and acylation. nih.govstudysmarter.co.uk This functionalization is a cornerstone of synthetic strategies aimed at creating complex molecules with tailored properties. studysmarter.co.uk
From a structural perspective, carboxylic acid groups can participate in strong intermolecular interactions, most notably hydrogen bonding. This often leads to the formation of stable, cyclic dimers in the solid state, influencing the material's crystal structure and physical properties. researchgate.netresearchgate.net In biological contexts, the carboxylate group can act as a key binding element, interacting with receptors and enzymes. Several pyrrole-3-carboxylic acid derivatives, for instance, have been investigated for their antibacterial effects. nih.gov Furthermore, dicarboxylic acids derived from pyrrole are being explored as monomers for the synthesis of novel polymers, offering an alternative to petroleum-based feedstocks. uq.edu.au
Specific Academic Relevance of 1-Methylpyrrole-2,5-dicarboxylic acid
This compound, a specific N-substituted derivative, is emerging as a compound of notable academic interest, primarily due to its potential as a specialized monomer in polymer chemistry. It belongs to the broader class of Pyrrole-2,5-dicarboxylic acids (PDCAs), which are being investigated as bio-based building blocks for advanced materials like polyesters. uq.edu.auresearchgate.net
The key feature of N-substituted PDCAs, including the 1-methyl variant, is the ability to tune the final polymer's properties by modifying the group attached to the nitrogen atom. uq.edu.au This derivatization allows for precise control over the polymer's physical and chemical characteristics. researchgate.netnih.gov Researchers have developed multi-step synthetic routes to produce N-alkylated PDCAs, demonstrating the feasibility of creating these custom monomers. uq.edu.auresearchgate.net While its parent compound, 1H-Pyrrole-2,5-dicarboxylic acid, has been identified as a quorum sensing inhibitor with potential to act as an "antibiotic accelerant" against pathogens like Pseudomonas aeruginosa, the direct biological activities of the N-methylated version remain a subject for further investigation. nih.govfrontiersin.org The primary academic focus currently lies in its synthesis and application as a building block for new functional materials. researchgate.netnih.gov
Interactive Data Tables
Table 1: Properties of Selected Pyrrole Compounds
This table summarizes key identifiers and physical properties for pyrrole and related carboxylic acid derivatives.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Melting Point (°C) |
| Pyrrole | C₄H₅N | 67.09 | 109-97-7 | -23 |
| 1-Methylpyrrole (B46729) | C₅H₇N | 81.12 | 96-54-8 | -57 |
| Pyrrole-2-carboxylic Acid | C₅H₅NO₂ | 111.10 | 634-97-9 | 205-208 |
| 1-Methyl-2-pyrrolecarboxylic acid | C₆H₇NO₂ | 125.13 | 6973-60-0 | 136-138 |
| 1H-Pyrrole-2,5-dicarboxylic acid | C₆H₅NO₄ | 155.11 | 937-27-9 | 265 (dec.) |
Data sourced from multiple chemical databases and research articles.
Table 2: Research Focus on Pyrrole Dicarboxylic Acids
This table outlines the primary areas of academic and industrial research for pyrrole dicarboxylic acid derivatives.
| Derivative Class | Primary Research Area | Key Findings / Potential Applications |
| Pyrrole-2,5-dicarboxylic acid (PDCA) | Polymer Chemistry, Bio-based Materials | A potential bio-based monomer for producing polymers like polyethylene (B3416737) furanoate (PEF) analogues. uq.edu.au |
| N-Substituted PDCAs | Polymer Chemistry, Materials Science | The N-substituent (e.g., methyl, alkyl, aryl) allows for tuning polymer properties. uq.edu.auresearchgate.net Facile, scalable synthetic routes are being developed from biobased sources. researchgate.netnih.gov |
| 1H-Pyrrole-2,5-dicarboxylic acid | Medicinal Chemistry, Microbiology | Acts as a quorum sensing inhibitor, reduces virulence factors, and inhibits biofilm formation in P. aeruginosa. nih.govfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
1-methylpyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-8-4(6(9)10)2-3-5(8)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
InChI Key |
WYFYVYADIQMVAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 Methylpyrrole 2,5 Dicarboxylic Acid
Direct Synthesis Routes
Direct synthesis aims to construct the target molecule in a minimal number of steps, which is often challenging for polysubstituted heterocyclic compounds.
One-Step Synthetic Protocols
Currently, there is a lack of established one-step synthetic protocols for the direct synthesis of 1-Methylpyrrole-2,5-dicarboxylic acid from basic precursors in a single reaction vessel. The introduction of two carboxyl groups onto the N-methylpyrrole ring simultaneously and regioselectively presents a significant chemical challenge. Most successful syntheses rely on the corresponding esters as intermediates, which then require a subsequent hydrolysis step to yield the final dicarboxylic acid.
Multi-Step Synthesis Pathways
A five-step route commencing from pyrrole (B145914) has been developed, achieving total yields of up to 42%. tum.de This pathway allows for the introduction of various functional groups onto the pyrrole nitrogen, including the methyl group. tum.de Another efficient method is a six-step synthetic route starting from D-galactaric acid, which can produce N-alkylated PDCAs with total yields reaching up to 45%. researchgate.netnih.gov This latter approach is noted for its scalability and improved environmental footprint, significantly reducing the E-factor (a measure of waste produced) by a factor of 14 compared to some established methods. nih.gov A key transformation in this pathway is the Paal–Knorr reaction to form the pyrrole ring from a 1,4-dicarbonyl intermediate. researchgate.net
Table 1: Comparison of Multi-Step Synthesis Pathways for N-Substituted PDCAs
| Feature | Synthesis from Pyrrole | Synthesis from D-Galactaric Acid |
|---|---|---|
| Starting Material | Pyrrole | D-Galactaric Acid |
| Number of Steps | 5 | 6 |
| Overall Yield | Up to 42% | Up to 45% |
| Key Reactions | N-alkylation, Carboxylation | Esterification, Paal-Knorr reaction, Saponification |
| Advantages | Versatile for various N-substituents | Bio-based starting material, Scalable, Lower E-Factor |
Derivatization from Related Pyrrole Precursors
Oxidation of Pyrrole-2,5-dicarbaldehyde Analogues
The oxidation of a corresponding dialdehyde (B1249045), N-methylpyrrole-2,5-dicarbaldehyde, represents a direct method for accessing the dicarboxylic acid. This transformation typically involves strong oxidizing agents that can convert aldehyde functional groups to carboxylic acids without degrading the sensitive pyrrole ring. For the parent 1H-Pyrrole, oxidation of precursors using reagents like potassium permanganate (B83412) has been documented, suggesting a viable route for N-methylated analogs. chemicalbook.com This step is often the final stage in a longer synthetic sequence that first builds the dialdehyde precursor.
Functionalization of N-Methylpyrrole Scaffolds
An alternative to building the pyrrole ring from acyclic precursors is to start with the pre-formed N-methylpyrrole ring and introduce the two carboxylic acid groups. This can be achieved through carboxylation reactions. However, direct carboxylation is often difficult. A more common approach is the synthesis of the corresponding dialkyl esters, which are then hydrolyzed to the dicarboxylic acid. For instance, dialkyl 1H-pyrrole-2,5-dicarboxylates can be synthesized in high yields from 1-methyl-1H-pyrrole. bohrium.comresearchgate.net This reaction uses carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. bohrium.comresearchgate.net The resulting diester can then be saponified to yield this compound.
Catalytic Approaches in Synthesis
Catalysis offers a powerful tool for improving the efficiency and selectivity of organic syntheses. In the context of this compound synthesis, catalytic methods are primarily employed for the carboxylation step, typically leading to the formation of ester intermediates.
Iron-containing catalysts have proven effective in synthesizing dialkyl 1H-pyrrole-2,5-dicarboxylates from 1-methyl-1H-pyrrole. bohrium.comresearchgate.net This reaction proceeds in quantitative yield with carbon tetrachloride and various aliphatic alcohols. bohrium.comresearchgate.net The use of earth-abundant and low-cost iron catalysts makes this an attractive method from a sustainability perspective. bohrium.com Following the catalytic formation of the diester, a standard hydrolysis step is required to obtain the final dicarboxylic acid product.
Table 2: Iron-Catalyzed Synthesis of Pyrrole-2,5-dicarboxylate Esters
| Parameter | Description |
|---|---|
| Substrate | 1-Methyl-1H-pyrrole |
| Reagents | Carbon Tetrachloride, Aliphatic Alcohol (e.g., Methanol) |
| Catalyst | Iron-containing compounds (e.g., Fe(acac)₃) |
| Product | Dialkyl 1-methylpyrrole-2,5-dicarboxylate |
| Yield | Quantitative |
| Subsequent Step | Hydrolysis/Saponification to yield the dicarboxylic acid |
Iron-Containing Catalysts in Pyrrole Dicarboxylic Acid Ester Synthesis
A significant method for synthesizing dialkyl 1H-pyrrole-2,5-dicarboxylates involves the use of iron-containing catalysts. bohrium.comresearchgate.net This approach facilitates the reaction of pyrrole derivatives, including 1-methyl-1H-pyrrole, with carbon tetrachloride and various aliphatic alcohols to produce the corresponding esters in quantitative yields. bohrium.comresearchgate.net The use of iron is advantageous due to its low cost, environmental friendliness, and excellent catalytic activity. bohrium.com
The reaction leverages an iron-catalyzed system to introduce carboxyl groups into the pyrrole ring. bohrium.com Various iron catalysts have been shown to be effective in this transformation. Research has demonstrated the successful synthesis of pyrrole derivatives using these accessible and inexpensive catalysts. bohrium.com The general mechanism is believed to involve a tandem reaction process catalyzed by the iron salt. bohrium.com
Below is a table summarizing the performance of different iron catalysts in the synthesis of ethyl 1-methyl-1H-pyrrole-2-carboxylate from 1-methyl-1H-pyrrole, which serves as a model for the dicarboxylic ester synthesis.
Table 1: Efficacy of Various Iron Catalysts
| Catalyst | Molar Ratio (Catalyst:Pyrrole) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl₃ | 1:100 | 80 | 3 | 98 |
| Fe(acac)₃ | 1:100 | 80 | 5 | 98 |
| Fe(OAc)₂ | 1:100 | 80 | 10 | 45 |
Data sourced from studies on the synthesis of pyrrole-2-carboxylic acid esters. researchgate.net
This iron-catalyzed methodology provides a direct and efficient route to the ester precursors of this compound. bohrium.comresearchgate.net
Transition-Metal-Catalyzed Coupling Reactions in Pyrrole Carboxylic Acid Formation
Transition-metal-catalyzed reactions are fundamental in the synthesis of complex heterocyclic molecules, including pyrrole carboxylic acids. nih.govacs.org These reactions, particularly those involving palladium and copper, enable the formation of C-C and C-N bonds necessary for constructing and functionalizing the pyrrole ring system. nih.govorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for aryl-aryl bond formation and can be adapted for heterocyclic synthesis. acs.org These reactions are valued for their mild conditions and broad functional group tolerance. acs.org For instance, a Pd(II)-catalyzed oxidative approach can be used to construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids, involving a cascade of C-C and C-N bond formation. organic-chemistry.org
Copper-catalyzed reactions also offer a reliable alternative for C-N bond formation. nih.gov Pyrrole-2-carboxylic acid itself has been identified as an effective ligand in copper-catalyzed mono-arylation of anilines, demonstrating the role of such compounds within transition-metal catalysis. nih.gov The development of copper-catalyzed cycloisomerization of alkynyl imines provides an efficient pathway to various pyrroles and fused heteroaromatic systems. organic-chemistry.org
While direct synthesis of this compound via a single coupling step is complex, these transition-metal-catalyzed methods are crucial for creating substituted pyrrole intermediates that can be further elaborated to the target molecule. acs.orgorganic-chemistry.org
Regioselective Synthesis Challenges and Solutions
A primary challenge in the synthesis of this compound is achieving the correct regiochemistry. The introduction of substituents at the C2 and C5 positions, to the exclusion of C3 and C4 isomers, is critical. Many synthetic procedures suffer from low yields and the formation of unwanted side products due to a lack of regioselectivity. researchgate.netnih.gov
One solution to this challenge is the use of highly regiospecific catalytic systems. For example, iron-catalyzed methodologies have been developed that selectively yield C-2 and C-4 or C-2, C-3 substituted pyrroles. nih.gov The choice of catalyst and reaction conditions can steer the reaction towards the desired isomer. The development of a well-defined, air-stable molecular iron(0) complex has enabled the synthesis of substituted pyrroles with high regiospecificity. nih.gov
Another strategic approach involves starting with a precursor that already contains the desired substitution pattern. A facile and scalable six-step synthetic route starting from biobased D-galactaric acid allows for the production of N-substituted pyrrole-2,5-dicarboxylic acids with total yields of up to 45%. researchgate.netnih.gov This pathway inherently ensures the 2,5-dicarboxy substitution pattern by building the pyrrole ring from a linear precursor where the terminal carbons become the C2 and C5 positions of the final product. researchgate.net This method avoids the regioselectivity issues associated with direct substitution on a pre-formed pyrrole ring.
Esterification and Hydrolysis Processes in Synthetic Pathways
Esterification and subsequent hydrolysis are crucial steps in many synthetic routes to this compound. researchgate.netnih.gov Carboxylic acids are often protected as esters during synthesis to prevent unwanted side reactions and to improve solubility and handling. The final step is typically the deprotection of these ester groups via hydrolysis to yield the target dicarboxylic acid.
In the synthesis starting from D-galactaric acid, the first step involves the esterification of the two carboxylic acid groups to form dimethyl galactarate. researchgate.net After a series of transformations, including a key Paal-Knorr reaction to form the pyrrole ring, the resulting N-substituted dimethyl pyrrole-2,5-dicarboxylate is obtained. researchgate.net The final step is the saponification (base-catalyzed hydrolysis) of the dimethyl ester to yield the corresponding dicarboxylic acid. researchgate.net
Similarly, the iron-catalyzed synthesis yields dialkyl 1H-pyrrole-2,5-dicarboxylates. bohrium.comresearchgate.net To obtain the final diacid, these esters must undergo hydrolysis, typically by treatment with a strong base like sodium hydroxide (B78521) followed by acidification. This process effectively converts the less reactive ester groups into the desired carboxylic acid functionalities.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₇NO₄ |
| 1-methyl-1H-pyrrole | C₅H₇N |
| Carbon tetrachloride | CCl₄ |
| Iron(III) chloride | FeCl₃ |
| Iron(III) acetylacetonate | Fe(acac)₃ |
| Iron(II) acetate | Fe(OAc)₂ |
| Iron(III) bromide | FeBr₃ |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ |
| D-galactaric acid | C₆H₁₀O₈ |
| Diethyl pyrrole-2,5-dicarboxylate | C₁₀H₁₃NO₄ |
Chemical Reactivity and Mechanistic Investigations of 1 Methylpyrrole 2,5 Dicarboxylic Acid and Its Derivatives
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and typically highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 (α) positions. This regioselectivity is due to the superior stabilization of the positive charge in the reaction intermediate, often depicted through resonance structures. quora.com However, the reactivity of 1-methylpyrrole-2,5-dicarboxylic acid towards electrophilic aromatic substitution is significantly diminished compared to simple pyrroles.
The presence of two electron-withdrawing carboxylic acid groups at the 2 and 5 positions deactivates the pyrrole ring, making it less nucleophilic. msu.edu Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, which proceed readily with activated aromatic systems, are expected to be considerably more challenging with this substrate. masterorganicchemistry.commasterorganicchemistry.com For these reactions to occur, harsh conditions would likely be required, which could risk degradation of the starting material. msu.edu The N-methyl group is a weak activating group, but its influence is insufficient to overcome the powerful deactivating effect of the two carboxyl substituents. Therefore, direct electrophilic substitution on the remaining C3 and C4 positions of the this compound ring is not a commonly utilized synthetic pathway.
Radical Chemistry and Replacement Mechanisms
Radical reactions offer alternative pathways for the functionalization of pyrrole systems. One notable process is the synthesis of dialkyl 1H-pyrrole-2,5-dicarboxylates from 1-methyl-1H-pyrrole, which proceeds through a radical replacement mechanism. In this reaction, conducted with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst, a key step involves a trichloromethyl derivative intermediate. researchgate.net This suggests that radical species play a direct role in the formation of the carboxylate precursors. researchgate.net
Another facet of radical chemistry involves the generation of acyl radicals directly from carboxylic acids. Using visible-light photoredox catalysis, aromatic carboxylic acids can be converted into reactive acyl radicals. nih.gov These radicals can then participate in various C-C bond-forming reactions, such as the acylarylation of olefins. nih.gov While not specifically detailed for this compound, this methodology represents a potential pathway for its derivatives to undergo radical-mediated transformations.
Decarboxylative Cross-Coupling Reaction Pathways
Modern synthetic chemistry has increasingly utilized decarboxylative cross-coupling reactions as a powerful method for forming carbon-carbon bonds. This strategy uses readily available carboxylic acids as substrates, which lose carbon dioxide to generate a reactive organometallic intermediate that then participates in a cross-coupling event. This approach avoids the need to pre-form traditional organometallic reagents.
In the context of this compound, such a reaction would likely involve the selective loss of one of the two carboxyl groups. A typical pathway involves:
Formation of a metal carboxylate salt.
Decarboxylation to form a pyrrolyl-metal intermediate.
Reductive elimination with a coupling partner (e.g., an aryl halide) to form the new C-C bond and regenerate the catalyst.
This method could be used to synthesize 2-aryl-5-carboxy-1-methylpyrroles, providing a direct route to asymmetrically substituted pyrrole derivatives that are otherwise challenging to access.
Detailed Reaction Mechanism Elucidation
Determination of Rate Constants and Activation Energies
Mechanistic understanding is deepened by the study of reaction kinetics. For the iron-catalyzed synthesis of pyrrole-2-carboxylates and -2,5-dicarboxylates from N-substituted pyrroles, carbon tetrachloride, and alcohols, kinetic data has been determined. researchgate.net The study proposed a probable reaction mechanism and calculated rate constants and activation energies for specific steps based on experimental data. researchgate.net
Below is a table summarizing the kinetic parameters for the reaction involving 1-methyl-1H-pyrrole with CCl₄ and methanol, catalyzed by Fe(acac)₃ at 120°C.
| Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Formation of Methyl 1-methyl-1H-pyrrole-2-carboxylate | Value not explicitly provided | Value not explicitly provided |
| Formation of Dimethyl 1-methyl-1H-pyrrole-2,5-dicarboxylate | Value not explicitly provided | Value not explicitly provided |
Role of Intermediates in Reaction Progression
The progression of a chemical reaction is dictated by the formation and consumption of transient species known as intermediates. In the reactions involving this compound and its precursors, several key intermediates have been identified or proposed:
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions at the carboxyl groups, a tetrahedral alkoxide ion is a critical intermediate. uomustansiriyah.edu.iqopenstax.org Its formation is the initial step of nucleophilic addition, and its collapse leads to the elimination of the leaving group, resulting in the substituted product. uomustansiriyah.edu.iq
Radical Intermediates: In the iron-catalyzed synthesis of pyrrole dicarboxylates, a mechanism involving a trichloromethyl derivative as an intermediate has been proposed. researchgate.net This highlights a radical pathway for the carboxylation of the pyrrole ring. researchgate.net
Acylium Cations: In Friedel-Crafts acylation reactions, a highly electrophilic acylium cation (R-C≡O⁺) or a related species is generated by the interaction of an acyl halide with a Lewis acid catalyst. msu.edu This intermediate is the active electrophile that attacks the aromatic ring.
Benzenonium Ions (σ-complexes): During electrophilic aromatic substitution, the attack of an electrophile on the pyrrole ring forms a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org The stability of this intermediate determines the regioselectivity of the substitution. quora.com The subsequent loss of a proton from this intermediate restores the aromaticity of the ring. libretexts.org
Functional Group Transformations (e.g., Oxidation of aldehyde to carboxylic acid)
The carboxylic acid moieties of this compound and the aldehyde groups of its precursors are key functional groups that allow for a variety of chemical transformations. These reactions are essential for the synthesis of derivatives and the construction of more complex molecules. The reactivity of these groups is influenced by the electron-rich nature of the pyrrole ring.
A significant transformation in the synthesis of this compound is the oxidation of the corresponding dialdehyde (B1249045) precursor, 1-methylpyrrole-2,5-dicarbaldehyde. While specific literature on this exact transformation is not abundant, the oxidation of aldehydes to carboxylic acids is a fundamental process in organic chemistry. Analogous transformations, particularly the well-studied oxidation of furan-based aldehydes to furan-2,5-dicarboxylic acid (FDCA), provide valuable insights into potential synthetic routes. researchgate.netnih.govnih.govmdpi.com
The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA, which proceeds through the intermediate 2,5-diformylfuran (DFF), has been accomplished using various catalytic systems. nih.govresearchgate.net These methods often employ metal catalysts in the presence of an oxidant, such as air or oxygen. researchgate.net For instance, cobalt, manganese, and bromide-based catalysts have been effectively used for the aerobic oxidation of HMF to FDCA. researchgate.net It is plausible that similar conditions could be applied to the oxidation of 1-methylpyrrole-2,5-dicarbaldehyde. The reaction pathway would involve the sequential oxidation of the two aldehyde groups to their corresponding carboxylic acids.
Beyond the synthesis of the dicarboxylic acid, its functional groups can undergo further transformations. The carboxylic acid groups can be converted into a range of derivatives, such as esters and amides. The formation of pyrrole-2,5-dicarboxylic acid esters has been reported through reactions with alcohols in the presence of iron-containing catalysts. bohrium.comresearchgate.net This transformation is crucial for enhancing the solubility of the compound in organic solvents and for its use in polymerization reactions.
Furthermore, the carboxylic acid groups can be readily converted into amides by reaction with amines. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride, followed by the addition of an amine. rsc.org Direct amidation methods using coupling agents are also applicable. rsc.org The synthesis of various N-substituted pyrrole carboxamides has been explored, highlighting the versatility of the carboxylic acid functionality on the pyrrole ring for creating diverse chemical structures. researchgate.net
The following table summarizes key functional group transformations involving this compound and its aldehyde precursor, with some data drawn from analogous furan (B31954) chemistry due to the similarities in reactivity.
| Starting Material | Product | Transformation | Reagents and Conditions | Notes |
| 1-Methylpyrrole-2,5-dicarbaldehyde | This compound | Oxidation | Co/Mn/Br catalyst, O₂, Acetic acid, High temperature and pressure | Conditions are based on the analogous oxidation of 2,5-diformylfuran to FDCA. researchgate.net |
| This compound | Dimethyl 1-methylpyrrole-2,5-dicarboxylate | Esterification | Methanol, Iron-containing catalyst | Provides a method for creating ester derivatives. bohrium.com |
| This compound | 1-Methylpyrrole-2,5-dicarboxamide | Amide Formation | 1. SOCl₂ or other activating agent2. Amine | A general method for the synthesis of amides from carboxylic acids. rsc.org |
These transformations underscore the utility of this compound and its derivatives as versatile building blocks in organic synthesis. The ability to modify the functional groups allows for the tailoring of the molecule's properties for various applications.
Derivatization and Functionalization Studies of 1 Methylpyrrole 2,5 Dicarboxylic Acid
Preparation of Esters and Amides from the Dicarboxylic Acid Moiety
The carboxylic acid groups at the 2- and 5-positions of the 1-methylpyrrole (B46729) core are readily converted into esters and amides, providing a versatile platform for further functionalization.
The synthesis of dialkyl 1H-pyrrole-2,5-dicarboxylates has been achieved in quantitative yields through reactions involving 1-methyl-1H-pyrrole, carbon tetrachloride, and various aliphatic alcohols in the presence of iron-containing catalysts. bohrium.comresearchgate.net This method provides a direct route to ester derivatives. Another approach involves the titanium(IV)-mediated oxidative dimerization of 2-azidocarboxylic esters, which yields symmetric pyrrole-2,5-dicarboxylate derivatives. nih.gov
Amide synthesis can be accomplished through the direct condensation of dicarboxylic acids with amines. nih.gov For instance, the reaction of dicarboxylic acids with amines in the presence of a heterogeneous Lewis acid catalyst like niobium pentoxide (Nb₂O₅) has been shown to be an effective method for producing diamides. nih.gov Another method utilizes a catalytic amount of zinc chloride (ZnCl₂) to facilitate the reaction between carboxylic acids and hydrazines, offering a direct route to amide bond formation. rsc.org These general methods for amide formation are applicable to 1-methylpyrrole-2,5-dicarboxylic acid. The synthesis of pyrrole (B145914) carboxamides is of significant interest, particularly in the development of agrochemical fungicides. researchgate.net
Table 1: Synthesis of Esters and Amides
| Derivative Type | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Dialkyl esters | 1-Methyl-1H-pyrrole, CCl₄, Aliphatic alcohols | Iron-containing catalysts | Quantitative | bohrium.comresearchgate.net |
| Diamides | Dicarboxylic acid, Amines | Niobium pentoxide (Nb₂O₅) | High | nih.gov |
| Amides | Carboxylic acid, Hydrazines | Zinc chloride (ZnCl₂) | - | rsc.org |
Halogenation and Other Substitution Patterns
The pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups, including halogens. The substitution pattern is influenced by the directing effects of the existing substituents. In 1-methylpyrrole, substitution primarily occurs at the α-position. cdnsciencepub.com
Halogenation of pyrrole derivatives can be achieved using N-haloimides. For example, the reaction of 1-methylpyrrole with N-chloroimides results predominantly in σ-substitution. psu.edu The introduction of halogen atoms into the pyrrole ring is a key step in the synthesis of various bioactive compounds. researchgate.net For instance, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be accomplished using N-chlorosuccinimide. researchgate.net Enzymatic halogenation has also been explored, demonstrating the selective incorporation of halogen atoms onto pyrrole-containing substrates. nih.gov
Beyond halogenation, other substitution reactions, such as nitration and Friedel-Crafts acylation, have been investigated for 1-methylpyrrole. cdnsciencepub.comcdnsciencepub.com Direct nitration of 1-methylpyrrole can yield both 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. cdnsciencepub.com The presence of an N-methyl group has been shown to influence the regioselectivity of these reactions compared to unsubstituted pyrrole. cdnsciencepub.com
Formation of Fused Heterocyclic Systems utilizing the Pyrrole Scaffold
The pyrrole ring of this compound and its derivatives can serve as a scaffold for the construction of fused heterocyclic systems. These complex molecules often exhibit interesting biological and photophysical properties.
One common strategy involves the annulation of a new ring onto the pyrrole core. For example, pyrrolo[2,3-d]pyrimidines, which are of interest for their potential antitumor properties, can be synthesized from pyrrole precursors. mdpi.com The synthesis can involve a Tf₂O/2-methoxypyridine-mediated carbonyl-amine condensation to form the fused pyrimidine (B1678525) ring. mdpi.com Another example is the formation of dihydropyrrolo[2,1-b]thiazole derivatives from pyrrolecarboxylic acid esters. researchgate.net
The Paal-Knorr reaction is a classical method for synthesizing pyrroles, and it can also be adapted to create fused systems. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net By using functionalized pyrrole derivatives as starting materials, more complex fused structures can be accessed.
Synthesis of Pyrimidine and Pyridinone Derivatives
The dicarboxylic acid or its derivatives can be utilized as starting materials for the synthesis of other heterocyclic systems, such as pyrimidines and pyridinones. These classes of compounds are prevalent in medicinal chemistry.
The synthesis of pyrimidine derivatives can be achieved through the condensation of a suitable α,β-unsaturated ketone with a urea (B33335) or thiourea (B124793) derivative. nih.govjuniperpublishers.com While not a direct conversion of the pyrrole dicarboxylic acid, the pyrrole moiety can be incorporated into the starting materials to generate pyrrole-substituted pyrimidines. For example, benzopyrano-pyrimidine derivatives have been synthesized through a multicomponent reaction involving salicylaldehyde, malononitrile, and a secondary amine, catalyzed by p-toluenesulfonic acid. mdpi.com
Pyridinone derivatives can be synthesized through various cyclization reactions. nih.gov For instance, ethyl 4-hydroxy-2-pyridinone-3-carboxylate can be prepared by the condensation of an imino ester with diethyl malonate. nih.gov The dicarboxylate functionality of this compound could potentially be transformed into precursors suitable for such cyclization reactions to afford pyrrole-annulated pyridinones.
Incorporation into Polyamides and Conjugates
The difunctional nature of this compound makes it an attractive monomer for the synthesis of polyamides. These polymers can exhibit unique properties due to the presence of the heterocyclic pyrrole ring in the backbone. The synthesis of polyamides from dicarboxylic acids and diamines is a well-established process, often carried out via low-temperature solution polycondensation or melt polycondensation. rsc.orgresearchgate.netnih.gov For example, semi-aromatic polyamides have been synthesized from the bio-based monomer 2,5-furandicarboxylic acid, a structural analogue of pyrrole-2,5-dicarboxylic acid, using melt polycondensation. rsc.org This suggests that this compound could be a viable monomer for creating novel polyamides with potentially interesting thermal and mechanical properties.
Beyond polymers, this compound and its derivatives can be incorporated into conjugates for various applications. For instance, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor and can act as an antibiotic accelerant against Pseudomonas aeruginosa. nih.gov This highlights the potential for creating conjugates of this molecule with other bioactive agents to enhance their therapeutic efficacy.
Advanced Analytical and Spectroscopic Methodologies for Structural Characterization of 1 Methylpyrrole 2,5 Dicarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-Methylpyrrole-2,5-dicarboxylic acid in solution. Both ¹H and ¹³C NMR spectra provide critical data regarding the number and types of protons and carbons, as well as their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Key expected signals include a singlet for the N-methyl (N-CH₃) protons, a singlet for the two equivalent protons on the pyrrole (B145914) ring (H-3 and H-4), and a broad singlet for the acidic protons of the two carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid groups and the electron-donating effect of the N-methyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. Distinct signals are expected for the N-methyl carbon, the two equivalent pyrrole ring carbons (C-3 and C-4), the two equivalent carboxyl-substituted pyrrole carbons (C-2 and C-5), and the two equivalent carboxylic acid carbonyl carbons.
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -COOH | ~12-13 | Broad Singlet |
| Pyrrole H-3, H-4 | ~7.0 | Singlet | |
| N-CH₃ | ~3.9 | Singlet | |
| ¹³C NMR | C=O | ~162 | - |
| Pyrrole C-2, C-5 | ~130 | - | |
| Pyrrole C-3, C-4 | ~115 | - | |
| N-CH₃ | ~37 | - |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular formula is C₇H₇NO₄, corresponding to a molecular weight of 169.13 g/mol .
In techniques like electrospray ionization (ESI), the compound would likely be observed as a deprotonated molecule [M-H]⁻ in negative ion mode at m/z 168, or as a protonated molecule [M+H]⁺ in positive ion mode at m/z 170.
The primary fragmentation pathway for dicarboxylic acids involves the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation. For this compound, tandem MS (MS/MS) analysis is expected to show sequential loss of the two carboxyl groups.
Expected Fragmentation Pattern:
[M-H]⁻ → [M-H-CO₂]⁻: The initial loss of one molecule of CO₂ from the deprotonated parent ion would result in a fragment ion at m/z 124.
[M-H-CO₂]⁻ → [M-H-2CO₂]⁻: A subsequent loss of the second CO₂ molecule would lead to a fragment at m/z 80.
Other potential fragmentations could involve the loss of water ([M-H-H₂O]⁻) or cleavage of the N-methyl group.
| m/z | Assignment | Description |
|---|---|---|
| 168 | [M-H]⁻ | Deprotonated molecular ion |
| 124 | [M-H-CO₂]⁻ | Fragment from loss of one CO₂ molecule |
| 80 | [M-H-2CO₂]⁻ | Fragment from loss of two CO₂ molecules |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.com The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp band around 1700 cm⁻¹. Other significant absorptions include C-H stretching for the methyl group and pyrrole ring, C-N stretching, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibration is also prominent in the Raman spectrum. The symmetric vibrations of the pyrrole ring are typically strong in Raman spectra, providing valuable structural information.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2500-3300 | Broad, Strong (IR) |
| C-H stretch (aromatic) | 3100-3150 | Medium |
| C-H stretch (aliphatic) | 2900-3000 | Medium |
| C=O stretch | 1680-1710 | Very Strong (IR), Strong (Raman) |
| C=C stretch (pyrrole ring) | 1500-1550 | Medium-Strong |
| C-N stretch (ring) | 1300-1350 | Medium |
| O-H bend | 1200-1300 | Medium |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
It is highly probable that in the solid state, the molecules form centrosymmetric dimers. This arrangement is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two neighboring molecules, forming a characteristic R²₂(8) ring motif. These hydrogen-bonded dimers would then pack into a stable crystal lattice. The pyrrole ring itself is expected to be largely planar. X-ray analysis would confirm this planarity and determine the orientation of the carboxylic acid groups relative to the ring.
Predicted Crystallographic Features:
Crystal System: Likely monoclinic or orthorhombic.
Key Intermolecular Interaction: Strong O-H···O hydrogen bonds forming cyclic dimers.
Molecular Conformation: A planar pyrrole ring with the carboxylic acid groups potentially showing some torsion relative to the ring plane to optimize crystal packing.
Studies providing specific data on its quantum chemical calculations (including Density Functional Theory and Ab Initio methods), molecular energetics, thermochemical properties (such as standard molar enthalpies of formation and bond dissociation enthalpies), or gas-phase acidities and basicities could not be located.
While research exists for structurally related compounds, such as 1-methyl-2-pyrrolecarboxylic acid and other pyrrole derivatives, the explicit data required to populate the requested article outline for this compound is not present in the searched scientific databases. Therefore, it is not possible to generate the article with the specified content and adhere to the strict requirement of focusing solely on this particular compound.
Computational and Theoretical Chemistry Investigations of 1 Methylpyrrole 2,5 Dicarboxylic Acid
Proton and Electron Affinities
A combined experimental and computational investigation by Santos and colleagues calculated the proton and electron affinities for 1-methyl-2-pyrrolecarboxylic acid using the G3(MP2)//B3LYP method. nih.govfigshare.com These calculations offer a reasonable approximation for the properties of 1-methylpyrrole-2,5-dicarboxylic acid, with the understanding that the additional carboxylic acid group at the 5-position will influence the electronic environment of the pyrrole (B145914) ring and the other carboxyl group.
The calculated values for 1-methyl-2-pyrrolecarboxylic acid are presented in the table below. nih.govfigshare.com The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of the molecule, while the electron affinity (EA) is the energy released when an electron is added to a neutral molecule.
| Property | Calculated Value (kJ/mol) |
|---|---|
| Proton Affinity (PA) | -291.6 ± 1.7 |
| Electron Affinity (EA) | Data not specified in the abstract |
The presence of a second carboxylic acid group in this compound is expected to decrease the proton affinity due to the electron-withdrawing nature of the additional COOH group, which would destabilize the protonated species. Conversely, the electron affinity is likely to be higher than that of the mono-carboxylated analogue, as the two electron-withdrawing groups can better stabilize the resulting anion.
Study of Intermolecular Interactions
Hydrogen Bonding Networks (Inter- and Intramolecular)
The presence of two carboxylic acid groups in this compound facilitates the formation of extensive hydrogen bonding networks. These interactions can be both intermolecular, between different molecules, and intramolecular, within a single molecule.
Intermolecular hydrogen bonding is expected to be a dominant feature in the solid state and in concentrated solutions. The carboxylic acid groups can form strong O-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional structures. The pyrrole nitrogen, being part of an aromatic system and N-methylated, is a poor hydrogen bond donor but the carbonyl oxygens of the carboxylic acid groups are effective hydrogen bond acceptors.
Intramolecular hydrogen bonding may also occur, particularly between the hydrogen of one carboxylic acid group and the carbonyl oxygen of the other. The feasibility and strength of such an intramolecular hydrogen bond would depend on the conformational orientation of the carboxylic acid groups. The formation of a seven-membered ring through this interaction could provide additional stability to certain conformers. The analysis of such bonds can be performed using computational methods that evaluate geometric criteria and electron density distributions. nih.gov
Quantum Theory of "Atoms in Molecules" (QTAIM) in H-Bond Characterization
The Quantum Theory of "Atoms in Molecules" (QTAIM) is a powerful theoretical framework for analyzing the nature of chemical bonds, including hydrogen bonds. researchgate.net By examining the topology of the electron density, QTAIM can provide quantitative measures of bond strength and character.
In the context of this compound, QTAIM analysis could be used to characterize both inter- and intramolecular hydrogen bonds. The key parameters derived from a QTAIM analysis include:
Bond Critical Point (BCP): A point of minimum electron density between two interacting atoms. The presence of a BCP is a necessary condition for the existence of a chemical bond.
Electron Density (ρ) at the BCP: The magnitude of ρ at the BCP correlates with the strength of the bond. Higher values indicate stronger interactions.
Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions, such as hydrogen bonds, ∇²ρ is typically positive.
By calculating these parameters for the potential hydrogen bonds in this compound, it would be possible to quantify their strength and compare the stability of different hydrogen-bonded conformers and aggregates. Such analyses have been successfully applied to various systems to elucidate the nature of intramolecular hydrogen bonding. rsc.orgnih.gov
Conformational Analysis (s-cis and s-trans forms)
The rotational freedom around the C-C bonds connecting the carboxylic acid groups to the pyrrole ring gives rise to different conformers. Specifically, the orientation of the carbonyl group of each carboxylic acid relative to the pyrrole ring can be described as s-cis or s-trans.
s-cis conformer: The C=O bond of the carboxylic acid group is oriented on the same side as the adjacent C-C bond of the pyrrole ring.
s-trans conformer: The C=O bond of the carboxylic acid group is oriented on the opposite side of the adjacent C-C bond of the pyrrole ring.
For this compound, with two carboxylic acid groups, several combinations of these conformers are possible (e.g., s-cis/s-cis, s-cis/s-trans, s-trans/s-trans). The relative stability of these conformers is determined by a balance of steric and electronic effects.
Computational studies on related N-substituted pyrrole-2-carboxylates can provide insights into the likely conformational preferences. nih.gov The presence of the methyl group on the nitrogen atom can influence the orientation of the adjacent carboxylic acid group. Furthermore, the potential for intramolecular hydrogen bonding between the two carboxylic acid groups would favor specific conformations that bring the donor and acceptor groups into proximity. The energy differences between these conformers can be calculated using quantum mechanical methods, providing a detailed potential energy surface.
Molecular Dynamics Simulations (if applicable based on broader pyrrole dicarboxylic acid research)
While no specific molecular dynamics (MD) simulations for this compound were identified in the search, the application of this technique to dicarboxylic acids and functionalized pyrroles is well-established. nih.gov MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or in the solid state.
An MD simulation of this compound in a solvent like water would allow for the study of:
Solvation structure: How solvent molecules arrange around the solute and interact with the carboxylic acid groups and the pyrrole ring.
Conformational dynamics: The transitions between different s-cis and s-trans conformers over time and the influence of the solvent on their relative populations.
Hydrogen bonding dynamics: The formation and breaking of inter- and intramolecular hydrogen bonds, providing insights into their lifetimes and strengths in a dynamic environment.
Aggregation behavior: At higher concentrations, MD simulations could model the self-assembly of molecules into dimers or larger aggregates through intermolecular hydrogen bonding.
These simulations would complement the static picture provided by quantum mechanical calculations and offer a more complete understanding of the behavior of this compound in realistic chemical systems.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
1-Methylpyrrole-2,5-dicarboxylic acid and its parent compound, pyrrole-2,5-dicarboxylic acid (PDCA), are recognized as valuable building blocks in macromolecular applications and organic synthesis. researchgate.netnih.gov The presence of two carboxylic acid functional groups allows for a variety of chemical transformations, making it a key starting material for more complex molecules. Synthetic routes have been developed to produce N-substituted PDCA derivatives in high yields, starting from feedstocks like D-galactaric acid or pyrrole (B145914) itself. nih.govuq.edu.au These methods often overcome challenges such as low yields, the formation of side products, and harsh reaction conditions associated with older procedures. researchgate.netnih.gov The ability to introduce various substituents on the nitrogen atom further enhances its versatility, allowing for the fine-tuning of the final product's properties. uq.edu.au
Precursor for Complex Heterocyclic Systems (e.g., other pyrrole-based compounds)
The pyrrole-2,5-dione moiety, a derivative structure, is a key component in the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com For instance, N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione can be prepared from N3-substituted amidrazones and 2,3-dimethylmaleic anhydride (B1165640). nih.govmdpi.com This reaction exclusively forms 1H-pyrrole-2,5-dione derivatives, highlighting the role of the anhydride in directing the reaction pathway. nih.gov The resulting complex heterocyclic systems are of interest for their potential biological activities. nih.gov Furthermore, the core pyrrole structure is a foundational element for synthesizing halogen-doped pyrrole building blocks, which are instrumental in medicinal chemistry for creating analogues of antibacterial compounds. nih.gov The synthesis of these complex systems often involves multi-step reaction sequences where the pyrrole dicarboxylic acid or its derivatives are key intermediates. nih.gov
Ligand Design in Coordination Chemistry
The dicarboxylic acid functionality of this compound makes it an excellent candidate for ligand design in coordination chemistry. The carboxylate groups can coordinate to metal ions in various modes, leading to the formation of stable coordination polymers and complexes. mdpi.com The selection of suitable organic ligands is a critical strategy for synthesizing valuable coordination polymers with unique structures and properties. mdpi.com The use of mixed ligands, combining N-donor sites with carboxylic acids, has been extensively applied to construct novel coordination polymers. mdpi.com
While direct synthesis of pincer ligands from this compound is not extensively detailed in the provided context, the fundamental structure is suitable for creating polydentate ligands. For example, the reaction of pyrrole with two equivalents of a reagent can generate bis-pyrrolyl compounds that act as tridentate ligands. researchgate.net By modifying the carboxylic acid groups into other coordinating arms, it is possible to design and synthesize multidentate ligands capable of forming stable complexes with various metals, including aluminum, magnesium, and zinc. researchgate.net
Dicarboxylic acids are fundamental building blocks for Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. nih.govwpi.edu Structurally similar molecules like pyridine-3,5-dicarboxylic acid and 2,5-furandicarboxylic acid (FDCA) are widely used as organic linkers to connect metal ions or clusters, forming one-, two-, or three-dimensional structures. rsc.orgresearchgate.net For example, FDCA, a bio-based analogue, has been used to synthesize novel crystalline MOFs and amorphous metal-organic gels with metals such as Cu, Al, and Fe. researchgate.net These materials exhibit hierarchical pore systems and high surface areas. researchgate.net The geometry and functionality of the dicarboxylic acid linker, such as this compound, play a crucial role in determining the topology, porosity, and ultimate properties of the resulting MOF. nih.govnih.gov
Table 1: Examples of Dicarboxylic Acids Used in MOF Synthesis
| Dicarboxylic Acid Linker | Metal Ion(s) | Resulting MOF Properties | Reference |
| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | Diverse 0D, 1D, 2D, and 3D polymeric structures | rsc.org |
| 2,5-Furandicarboxylic acid (FDCA) | Cu²⁺, Al³⁺, Fe³⁺ | Crystalline frameworks and amorphous gels with hierarchical pores | researchgate.net |
| Terephthalic Acid | Zn²⁺ | MOF-5: High surface area, thermal stability, used in catalysis and gas storage | nih.gov |
| trans-1,4-Cyclohexanedicarboxylate | Co²⁺, Fe²⁺, Cd²⁺, Mn²⁺ | 1D chains and 3D framework structures | nih.gov |
Supramolecular Assemblies and Host-Guest Chemistry
The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to molecules like this compound. Dicarboxylic acids are known to form hydrogen-bonded networks, leading to self-assembled structures. mdpi.com For instance, trimesic acid (1,3,5-benzenetricarboxylic acid) forms a two-dimensional porous hexagonal system on surfaces. mdpi.com The ability of dicarboxylic acids to act as both hydrogen bond donors and acceptors allows them to participate in the formation of host-guest systems, where the cavities created by the self-assembled host molecules can entrap guest molecules. mdpi.com The specific geometry and electronic properties of the pyrrole ring in this compound could influence the nature of these supramolecular assemblies.
Polymer Chemistry and Functional Materials Development
Pyrrole-2,5-dicarboxylic acid (PDCA) is emerging as a promising monomer for the production of novel polyesters. uq.edu.au Its structure is analogous to the well-established bio-based monomer furan-2,5-dicarboxylic acid (FDCA), which is used to produce polyethylene (B3416737) furanoate (PEF), a renewable alternative to PET. uq.edu.aumdpi.com The key advantage of PDCA is the presence of the nitrogen atom in the pyrrole ring, which can be derivatized (as in this compound) to tune the properties of the resulting polymer. uq.edu.au This allows for the development of functional polymers with customized chemical, physical, or biological properties for a wide range of applications, including drug delivery, sensors, and optoelectronics. uq.edu.aumdpi.com Efficient synthetic routes to N-substituted PDCAs are being developed to facilitate their use in creating these advanced functional materials. uq.edu.au
Mechanistic Investigations of Biological Interactions of 1 Methylpyrrole 2,5 Dicarboxylic Acid Excluding Clinical/therapeutic Applications
In Vitro Mechanistic Studies of Microbial Processes
Quorum Sensing Inhibitory Activity Mechanisms
1-Methylpyrrole-2,5-dicarboxylic acid, also referred to in some literature as 1H-pyrrole-2,5-dicarboxylic acid or PT22, has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates collective behaviors. frontiersin.orgnih.gov The primary mechanism of its QS inhibitory activity appears to be the disruption of signaling molecule production. frontiersin.org In Pseudomonas aeruginosa, a pathogen where QS plays a critical role in virulence, this compound has been shown to significantly reduce the secretion of the signaling molecules C4-HSL and 3-oxo-C12-HSL. frontiersin.org
At a concentration of 1.00 mg/mL, this compound reduced the levels of C4-HSL by 44.12% and 3-oxo-C12-HSL by 11.55%. nih.gov This suggests that the compound may interfere with the synthesis or transport of these autoinducers, thereby disrupting the QS cascade. frontiersin.orgnih.gov The dose-dependent nature of this reduction, with increasing concentrations of the compound leading to greater decreases in signaling molecule levels, further supports this proposed mechanism. nih.gov By impeding the production of these key signaling molecules, this compound effectively dampens the QS-regulated gene expression necessary for coordinated microbial activities. frontiersin.org
**Table 1: Effect of this compound on Quorum Sensing Signaling Molecule Production in *P. aeruginosa***
| Concentration (mg/mL) | C4-HSL Reduction (%) | 3-oxo-C12-HSL Reduction (%) |
|---|---|---|
| 0.50 | 8.59 | Not specified |
| 0.75 | 31.41 | Not specified |
| 1.00 | 44.12 | 11.55 |
Data sourced from Frontiers in Cellular and Infection Microbiology. nih.gov
Mechanisms of Biofilm Formation Inhibition
The inhibition of biofilm formation by this compound is closely linked to its quorum sensing inhibitory activity. frontiersin.org Biofilm development is a complex process that often relies on QS for the coordination of cellular behaviors, such as the production of extracellular polymeric substances (EPS) that form the biofilm matrix. frontiersin.org By disrupting QS, this compound interferes with the signaling pathways that trigger and regulate biofilm formation. frontiersin.org
Studies have demonstrated a significant, dose-dependent reduction in biofilm biomass of P. aeruginosa when treated with this compound. frontiersin.org At concentrations of 0.50 mg/mL, 0.75 mg/mL, and 1.00 mg/mL, biofilm biomass was reduced by approximately 27.89%, 47.59%, and 64.74%, respectively. nih.gov This inhibition is not due to bactericidal activity, as the compound does not affect the growth of the bacteria at these concentrations. frontiersin.org
Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound
| Concentration (mg/mL) | Biofilm Biomass Reduction (%) |
|---|---|
| 0.50 | 27.89 |
| 0.75 | 47.59 |
| 1.00 | 64.74 |
Data sourced from Frontiers in Cellular and Infection Microbiology. nih.gov
Molecular Target Identification and Binding Mechanisms
Enzyme Mechanism Elucidation and Inhibition Studies (e.g., glutathione (B108866) reductase)
While direct kinetic studies on the inhibition of glutathione reductase by this compound are not extensively available, research on related N-methylpyrrole derivatives provides insights into the potential inhibitory mechanisms. nih.govtandfonline.com Glutathione reductase is a crucial enzyme in maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to glutathione (GSH). nih.govtandfonline.com Inhibition of this enzyme can lead to oxidative stress, a mechanism that has been explored for therapeutic purposes. nih.govtandfonline.com
Studies on various N-methylpyrrole derivatives have shown that they can act as inhibitors of glutathione reductase. nih.govtandfonline.com The inhibitory activity of these compounds is often evaluated by measuring the decrease in enzyme activity in the presence of the inhibitor. nih.gov The pyrrole (B145914) ring is a common scaffold in various biologically active compounds, and its derivatives have been shown to possess a range of enzyme inhibitory properties. nih.govtandfonline.com For related compounds, steady-state kinetics studies have suggested a competitive mode of inhibition with respect to the substrate. nih.gov It is plausible that this compound could interact with the active site of glutathione reductase, potentially competing with the natural substrate, GSSG. The dicarboxylic acid functional groups may play a role in binding to the enzyme's active site through electrostatic interactions or hydrogen bonding.
Docking Analysis for Ligand-Target Interactions
Molecular docking studies have been employed to investigate the binding interactions between this compound and key proteins in the P. aeruginosa quorum sensing system. nih.gov These computational analyses provide a model for how the compound may exert its inhibitory effects at a molecular level.
Docking simulations have shown that this compound can bind to the receptor proteins LasI, LasR, RhlI, and RhlR. nih.gov The binding of this compound to these receptors is thought to be a key aspect of its quorum sensing inhibitory activity. nih.gov The interactions between the compound and the amino acid residues within the binding pockets of these proteins are crucial for its inhibitory function. nih.gov For example, hydrogen bonds have been identified as a significant type of interaction between this compound and these receptor proteins. nih.gov By occupying the binding sites of these receptors, the compound can prevent the binding of the natural autoinducer molecules, thereby blocking the downstream signaling cascade. nih.gov
Table 3: Predicted Binding Interactions of this compound with P. aeruginosa Quorum Sensing Receptors
| Receptor Protein | Predicted Interaction |
|---|---|
| LasI | Binding within the active site |
| LasR | Binding within the active site |
| RhlI | Binding within the active site |
| RhlR | Binding within the active site |
Information based on molecular docking analysis from Frontiers in Cellular and Infection Microbiology. nih.gov
Influence on Virulence Factor Production Mechanisms
The inhibition of quorum sensing by this compound directly translates to a reduction in the production of various QS-controlled virulence factors in P. aeruginosa. frontiersin.orgnih.gov The expression of many genes encoding virulence factors is tightly regulated by the QS system, and by disrupting this communication network, the compound effectively downregulates their production. frontiersin.org
Significant reductions in the production of pyocyanin (B1662382) and rhamnolipids have been observed in a dose-dependent manner upon treatment with this compound. nih.gov At a concentration of 1.00 mg/mL, pyocyanin production was reduced by 73.05%, and rhamnolipid production declined by 34.06%. nih.gov Real-time quantitative PCR (RT-qPCR) analysis has confirmed that the compound significantly attenuates the expression of QS-related genes, providing a genetic basis for the observed decrease in virulence factor production. nih.gov By suppressing the production of these virulence factors, this compound can diminish the pathogenic potential of P. aeruginosa without exerting selective pressure for resistance, as it does not kill the bacteria. frontiersin.org
**Table 4: Effect of this compound on Virulence Factor Production in *P. aeruginosa***
| Concentration (mg/mL) | Pyocyanin Reduction (%) | Rhamnolipid Reduction (%) |
|---|---|---|
| 0.50 | 13.17 | 24.75 |
| 0.75 | 37.06 | 29.66 |
| 1.00 | 73.05 | 34.06 |
Data sourced from Frontiers in Cellular and Infection Microbiology. nih.gov
Future Research Directions and Emerging Challenges for 1 Methylpyrrole 2,5 Dicarboxylic Acid
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of 1-Methylpyrrole-2,5-dicarboxylic acid and related N-substituted PDCAs has been the reliance on synthetic methods with significant drawbacks. nih.gov Many established procedures are hampered by low yields, the generation of undesirable side products, the need for harsh reaction conditions, and the use of toxic or expensive reagents. nih.gov The future in this domain lies in the development and optimization of green and economically viable synthetic pathways.
Recent advancements have paved the way for more sustainable production. A notable development is a facile and scalable six-step synthetic route that begins with biobased D-galactaric acid. nih.gov This method successfully produces various N-alkylated and N-arylated PDCAs, achieving total yields of up to 45%. nih.gov Crucially, this bio-based route demonstrates a significant improvement in environmental performance, reducing the E-factor (a measure of waste produced per unit of product) by a factor of 14 compared to older methods. nih.gov
Another promising strategy involves a five-step synthesis starting from pyrrole (B145914), which allows for the introduction of diverse functional groups onto the pyrrole nitrogen, including aliphatic and benzylic moieties. tum.deuq.edu.au Further research is expected to focus on adapting other modern catalytic systems to PDCA synthesis. For instance, sustainable iridium-catalyzed reactions that form pyrroles from renewable secondary alcohols and amino alcohols could be tailored for this specific class of compounds. nih.gov Similarly, the use of iron-containing catalysts, which have been effective in synthesizing pyrrole-2,5-dicarboxylic acid esters, presents another avenue for creating more efficient and environmentally benign processes. researchgate.net
Exploration of Undiscovered Reactivity Patterns
The full reactive potential of this compound remains largely untapped. Future research will likely focus on exploring novel transformations and reactivity patterns to generate more complex and valuable molecules. Insights can be drawn from closely related structures, such as 1-Methyl-2-pyrrolecarboxylic acid. This mono-acid has been shown to participate in sophisticated catalytic reactions, including palladium-catalyzed decarboxylative cross-couplings with phenylbromide and ruthenium-catalyzed oxidative couplings to form fused pyrone heterocycles. sigmaaldrich.com
Future investigations should explore whether this compound can undergo similar decarboxylative couplings, potentially in a selective manner at either the C2 or C5 position. The differential reactivity of the two carboxylic acid groups is a key area for study, as selective mono-functionalization would open pathways to a wide array of new derivatives. Understanding how to control the reactivity of the pyrrole ring and its carboxyl substituents will be crucial for its use as a versatile chemical building block.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolset for accelerating research into this compound by predicting its properties and interactions, thereby guiding experimental work. Molecular docking simulations, for example, have already been used to analyze the binding interactions of the parent compound, 1H-Pyrrole-2,5-dicarboxylic acid, with bacterial quorum sensing receptor proteins. frontiersin.org This approach can be extended to its N-methylated derivative to predict its binding affinity and selectivity for various biological targets.
Furthermore, computational studies can elucidate the molecule's fundamental energetic properties, as has been done for 1-methyl-2-pyrrolecarboxylic acid. sigmaaldrich.com Such models can predict reaction mechanisms and outcomes, aiding in the design of new synthetic routes and the exploration of reactivity. In the realm of materials science, computational modeling will be invaluable for predicting the physical and chemical properties of polymers derived from this monomer. By simulating polymer chain interactions and bulk properties, researchers can pre-screen candidates and rationally design materials with desired characteristics, such as thermal stability, tensile strength, and barrier properties, before undertaking costly and time-consuming laboratory synthesis.
Expansion into Novel Material Science Architectures
One of the most promising future directions for this compound is its use as a bio-based monomer for the production of high-performance polymers. tum.deuq.edu.au This research is heavily influenced by the success of its structural analog, 2,5-Furandicarboxylic acid (FDCA), a key bio-based building block for polyethylene (B3416737) furanoate (PEF), a renewable alternative to petroleum-based PET. mdpi.com
Pyrrole-2,5-dicarboxylic acid (PDCA) and its N-substituted derivatives are positioned to emerge as new monomers for novel polyesters and polyamides. tum.deuq.edu.au The key advantage of the PDCA platform over FDCA is the presence of the nitrogen atom in the pyrrole ring. nih.govtum.de This nitrogen atom serves as a chemical handle that can be derivatized—for example, with a methyl group—to precisely tune the properties of the resulting polymer. nih.govtum.deuq.edu.au Future research will focus on synthesizing a range of polyesters and polyamides from this compound and systematically characterizing their thermal, mechanical, and barrier properties to evaluate their potential in applications like packaging, fibers, and engineering plastics.
Deeper Understanding of Molecular-Level Biological Interactions
The pyrrole-dicarboxylic acid scaffold has demonstrated significant biological activity, suggesting a rich field for future pharmacological and agrochemical research. The parent compound, 1H-Pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been identified as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa. frontiersin.orgnih.gov It has been shown to reduce the production of several QS-related virulence factors and inhibit biofilm formation, which is critical for antibiotic resistance. frontiersin.orgnih.govresearchgate.net
| Virulence Factor | Concentration of Compound | Observed Effect (Reduction) |
|---|---|---|
| Pyocyanin (B1662382) | 1.00 mg/mL | 73.05% |
| Rhamnolipid | 1.00 mg/mL | 34.06% |
| C4-HSL (Signaling Molecule) | 1.00 mg/mL | 44.12% |
| 3-oxo-C12-HSL (Signaling Molecule) | 1.00 mg/mL | 11.55% |
A critical future challenge is to understand how N-methylation affects this activity. Research should investigate whether this compound retains, enhances, or loses the ability to inhibit quorum sensing. Furthermore, other studies have shown that different pyrrole-dicarboxylic acid analogs can act as selective non-competitive antagonists for the mGluR1 receptor, a target for neurological disorders. researchgate.net This opens another avenue for investigation, exploring the potential of this compound and its derivatives in neuroscience.
Strategies for Structural Diversification and Analog Design
Building upon versatile synthetic routes, a key future direction will be the strategic design and synthesis of a diverse library of analogs based on the this compound scaffold. The ability to easily produce various N-alkyl and N-aryl PDCAs provides the foundation for systematically exploring structure-activity relationships (SAR). nih.govtum.deuq.edu.au
Future research will involve creating a wide range of derivatives by:
Varying the N-substituent: Replacing the methyl group with other alkyl, aryl, or functionalized chains to probe interactions with biological targets or modify polymer properties. nih.govuq.edu.au
Modifying the carboxyl groups: Converting the dicarboxylic acid into esters, amides, or other functional groups to alter solubility, reactivity, and binding capabilities. This has been a successful strategy for developing mGluR1 antagonists. researchgate.net
Ring substitution: Introducing substituents onto the C3 and C4 positions of the pyrrole ring to further modulate the electronic and steric properties of the molecule.
Such libraries of analogs will be essential for optimizing the compound for specific applications, whether in medicinal chemistry, agrochemicals, or materials science. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Methylpyrrole-2,5-dicarboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis can be achieved via carboxylation reactions under controlled conditions. For example, analogous furan-2,5-dicarboxylic acid synthesis involves one-step carboxylation using CO₂ under strong basic conditions, yielding high-purity crystals after acidification and recrystallization . To optimize purity, employ column chromatography or fractional crystallization, as demonstrated in polyamide synthesis using dicarboxylic acids . Confirm purity via elemental analysis and TGA, as seen in MOF synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use FT-IR to identify carboxyl (-COOH) and pyrrole ring vibrations. NMR (¹H and ¹³C) resolves proton environments and carbon backbone, similar to analysis of pyridine-dicarboxylic acid derivatives . For structural confirmation, single-crystal XRD paired with SHELX refinement provides precise bond lengths and angles .
Q. How can intermolecular interactions in crystalline this compound be analyzed?
- Methodological Answer : Hirshfeld surface analysis quantifies hydrogen bonding and van der Waals interactions, as applied to dihydro-pyridine derivatives . Complement this with XRD-derived packing diagrams to visualize stacking patterns .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?
- Methodological Answer : Hydrothermal synthesis with lanthanides or transition metals (e.g., Cu²⁺, Nd³⁺) under pH-controlled conditions, as shown for pyridine-2,5-dicarboxylic acid MOFs . Monitor reaction kinetics using in-situ IR to track ligand coordination. Characterize porosity via BET analysis and thermal stability via TGA .
Q. How do structural modifications of this compound influence its thermal stability in polymer composites?
- Methodological Answer : Compare DSC and TGA data of polyesters synthesized with varying dicarboxylic acids (e.g., terephthalic vs. furan-2,5-dicarboxylic acid) to assess rigidity and glass transition temperature (Tg) enhancement . Methyl substitution on the pyrrole ring may increase steric hindrance, reducing crystallinity but improving thermal resilience .
Q. What experimental approaches resolve contradictions in NMR and XRD data for derivatives of this compound?
- Methodological Answer : Cross-validate NMR assignments with DFT-calculated chemical shifts, as done for fluorophenyl-dihydro-pyridine derivatives . For XRD discrepancies, re-refine data using SHELXL and check for twinning or disorder . Multi-technique consistency (e.g., IR + XRD + elemental analysis) mitigates misinterpretation .
Q. How can this compound be utilized in antioxidant or catalytic applications?
- Methodological Answer : Design proton-transfer complexes with transition metals (e.g., Cu²⁺) to mimic superoxide dismutase (SOD) activity, analogous to pyridine-dicarboxylate systems . Assess redox behavior via cyclic voltammetry and antioxidant efficacy via radical scavenging assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
